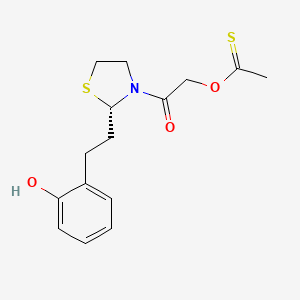

Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester

説明

エタンチオ酸、S-(2-(2-(2-(2-ヒドロキシフェニル)エチル)-3-チアゾリジニル)-2-オキソエチル)エステルは、チアゾリジン環、ヒドロキシフェニル基、およびエタンチオ酸エステルを特徴とする複雑な有機化合物です。

特性

CAS番号 |

103195-82-0 |

|---|---|

分子式 |

C15H19NO3S2 |

分子量 |

325.5 g/mol |

IUPAC名 |

O-[2-[(2S)-2-[2-(2-hydroxyphenyl)ethyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |

InChI |

InChI=1S/C15H19NO3S2/c1-11(20)19-10-14(18)16-8-9-21-15(16)7-6-12-4-2-3-5-13(12)17/h2-5,15,17H,6-10H2,1H3/t15-/m0/s1 |

InChIキー |

KBDGQNVSMGAMRX-HNNXBMFYSA-N |

異性体SMILES |

CC(=S)OCC(=O)N1CCS[C@H]1CCC2=CC=CC=C2O |

正規SMILES |

CC(=S)OCC(=O)N1CCSC1CCC2=CC=CC=C2O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

エタンチオ酸、S-(2-(2-(2-(2-ヒドロキシフェニル)エチル)-3-チアゾリジニル)-2-オキソエチル)エステルの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、ヒドロキシフェニル誘導体とチアゾリジン前駆体との縮合反応です。 反応条件は、チアゾリジン環の形成を促進するために、通常、塩基と適切な溶媒の存在を必要とします .

工業的生産方法

この化合物の工業的生産には、反応条件を最適化し、収率を向上させるために、連続フローリアクターを使用する場合があります。 触媒と自動化システムの使用により、合成プロセスの効率がさらに向上します .

化学反応の分析

反応の種類

エタンチオ酸、S-(2-(2-(2-(2-ヒドロキシフェニル)エチル)-3-チアゾリジニル)-2-オキソエチル)エステルは、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: ヒドロキシフェニル基は、キノン誘導体を形成するために酸化される可能性があります。

還元: チアゾリジン環は、チアゾリジン-2-チオン誘導体を形成するために還元される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、キノン誘導体、チアゾリジン-2-チオン誘導体、およびさまざまな置換エステルが含まれます .

科学的研究の応用

エタンチオ酸、S-(2-(2-(2-(2-ヒドロキシフェニル)エチル)-3-チアゾリジニル)-2-オキソエチル)エステルは、いくつかの科学研究における応用があります。

化学: これは、より複雑な分子の合成における構成要素として使用されます。

生物学: この化合物の誘導体は、酵素阻害剤および抗菌剤として潜在的な可能性を示しています。

医学: さまざまな疾患の治療剤としての可能性を探る研究が進められています。

作用機序

類似の化合物との比較

類似の化合物

チオフェン誘導体: これらの化合物はまた、硫黄を含み、医薬品化学および材料科学で同様の応用を持っています.

チアゾール誘導体: これらの化合物は、チアゾリジン環構造を共有し、同様の研究用途で使用されます.

独自性

エタンチオ酸、S-(2-(2-(2-(2-ヒドロキシフェニル)エチル)-3-チアゾリジニル)-2-オキソエチル)エステルは、ヒドロキシフェニル基とチアゾリジン環を組み合わせており、これが独特の化学的および生物学的特性を与えています。 この組み合わせにより、さまざまな分野で用途が広がり、科学研究にとって価値のある化合物となっています.

類似化合物との比較

Similar Compounds

Thiophene Derivatives: These compounds also contain sulfur and have similar applications in medicinal chemistry and materials science.

Thiazole Derivatives: These compounds share the thiazolidine ring structure and are used in similar research applications.

Uniqueness

Ethanethioic acid, S-(2-(2-(2-(2-hydroxyphenyl)ethyl)-3-thiazolidinyl)-2-oxoethyl) ester is unique due to its combination of a hydroxyphenyl group and a thiazolidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。